![molecular formula C18H21N3O2S B4624782 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4624782.png)
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
The compound belongs to a class of chemicals that are often explored for their potential in synthesizing novel molecules with various applications, including medicinal chemistry. It appears to be a complex molecule with multiple functional groups and a unique structure, which makes it a candidate for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of similar bicyclic compounds, including imidazole and triazole derivatives, has been explored using reactions with acidic methyl halides, hydroxylamine O-sulfonic acid, and phenyl isocyanate, starting from N-cyanolactam 2-imines (Pätzel, Bohrisch, & Liebscher, 1991). This synthesis route indicates the possibility of constructing partially saturated bicyclic compounds, which may include structures similar to the one .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of multiple rings, including thiophene and isoxazole rings. This arrangement impacts the molecule's reactivity and interaction with other chemicals.
Chemical Reactions and Properties
The compound likely undergoes various chemical reactions due to its functional groups. For instance, compounds with similar structures have been shown to react with different chemical reagents, leading to a diversity of synthesized products, as seen in studies involving similar heterocyclic derivatives (Shams, Mohareb, Helal, & Mahmoud, 2010). The presence of cyano, thiophene, and isoxazole moieties offers various sites for chemical reactions.
Scientific Research Applications
Synthetic Chemistry and Methodologies
The synthesis of complex heterocyclic compounds often involves the construction of novel isoxazole and thieno[2,3-b]thiophene derivatives due to their potential applications in materials science and medicinal chemistry. For instance, the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide yield 3-aminocycloalka[c]-isoxazoles in excellent yields, showcasing the utility of these methods in synthesizing nitrogen-containing heterocycles (Ohno & Naruse, 1966). Furthermore, N-cyanolactam 2-imines serve as versatile NCNC building blocks for the synthesis of partially saturated bicyclic compounds, demonstrating the synthetic versatility of cyanolactams in constructing bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives (Pätzel et al., 1991).
Applications in Dyeing and Textile Finishing
A novel application area for thieno and isoxazole derivatives is in the synthesis of antimicrobial dyes and their precursors for textile finishing. A study synthesized polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, which were evaluated for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, indicating their potential use in dyeing and textile finishing processes to impart antimicrobial properties to fabrics (Shams et al., 2011).
Antitumor and Antimicrobial Evaluations
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to give 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been utilized to synthesize different heterocyclic derivatives, including thiophene, thiazole, pyrazole, and pyrimidine rings. These compounds were screened for their antiproliferative activity against human cancer cell lines, with several compounds exhibiting high inhibitory effects. This highlights the potential of these derivatives in the development of new antitumor agents (Shams et al., 2010).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-14-16(11(2)23-21-14)17(22)20-18-13(10-19)12-8-6-4-5-7-9-15(12)24-18/h3-9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKWFMZYRRCOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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